Bpd-mac

Pharmacokinetics Photodynamic Therapy Regioisomer

Bpd-mac (BPD-MAC) is one of the two regioisomers constituting the clinically approved photosensitizer verteporfin (BPD-MA), a benzoporphyrin derivative monoacid ring A used in photodynamic therapy (PDT) and as a YAP-TEAD interaction inhibitor. The compound has the molecular formula C₄₁H₄₂N₄O₈ and a molecular weight of approximately 718.8 g/mol.

Molecular Formula C41H42N4O8
Molecular Weight 718.8 g/mol
Cat. No. B10769434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpd-mac
Molecular FormulaC41H42N4O8
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C(N3)C=C4C5(C(C(=CC=C5C(=N4)C=C6C(=C(C(=N6)C=C1N2)C=C)C)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)CCC(=O)O
InChIInChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,43-44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1
InChIKeySCOWJFOXGDZCGO-ZSFNYQMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bpd-mac (BPD-MAC) Procurement Guide: Single-Regioisomer Benzoporphyrin for Photodynamic Research


Bpd-mac (BPD-MAC) is one of the two regioisomers constituting the clinically approved photosensitizer verteporfin (BPD-MA), a benzoporphyrin derivative monoacid ring A used in photodynamic therapy (PDT) and as a YAP-TEAD interaction inhibitor [1]. The compound has the molecular formula C₄₁H₄₂N₄O₈ and a molecular weight of approximately 718.8 g/mol [2]. Unlike the 1:1 regioisomeric mixture that defines pharmaceutical-grade verteporfin, BPD-MAC is the isolated 9-methyl regioisomer, offering a chemically uniform entity for research applications where pharmacokinetic predictability and single-entity consistency are critical [3].

Why Bpd-mac Cannot Be Simply Substituted by BPD-MA (Verteporfin) or BPD-MAD in Quantitative Research


Although the two regioisomers BPD-MAC and BPD-MAD are widely described as 'equally active' in photosensitization assays and are co-formulated as the 1:1 mixture verteporfin, their pharmacokinetic profiles diverge significantly [1]. Direct comparative evidence demonstrates that BPD-MAC exhibits a longer plasma elimination half-life (6–7 h vs. 4–6 h for BPD-MAD) and a substantially different plasma clearance ratio at clinically relevant time points [2]. For researchers requiring a single, well-characterized molecular entity with predictable exposure kinetics—particularly in longitudinal PDT dosing schedules, biodistribution studies, or YAP inhibition experiments where exposure duration matters—generic substitution with the mixed-isomer product introduces batch-to-batch pharmacokinetic variability that can confound quantitative results [1][2]. The evidence below quantifies these differences.

Bpd-mac Quantitative Differentiation Evidence: Head-to-Head Data vs. BPD-MAD and BPD-MA


Plasma Elimination Half-Life: BPD-MAC Demonstrates 30–50% Longer Half-Life than BPD-MAD

BPD-MAC exhibits a plasma elimination half-life (t₁/₂) of approximately 6–7 hours, compared to 4–6 hours for the companion regioisomer BPD-MAD, as documented in the Swissmedic-registered prescribing information for Visudyne [1]. This represents an absolute increase of 1–3 hours, or a relative prolongation of approximately 20–75%, depending on the individual values. The slower elimination of BPD-MAC translates to a longer therapeutic exposure window following a single intravenous dose, which is directly relevant for PDT protocols that require sustained tissue drug levels at the time of light activation, typically 3 hours post-infusion [2].

Pharmacokinetics Photodynamic Therapy Regioisomer

Differential Plasma Clearance: BPD-MAC Maintains 3.6-Fold Higher Plasma Levels than BPD-MAD at 3 Hours Post-Injection

In a direct comparative biodistribution study using [¹⁴C]-labeled regioisomers in M1 tumor-bearing DBA/2 mice, the plasma concentration ratio of BPD-MA-A1 (BPD-MAC) to BPD-MA-A2 (BPD-MAD) was 1:0.28 at 3 hours post intravenous injection (4 mg/kg) [1]. This means that for every unit of BPD-MAC remaining in plasma, only 0.28 units of BPD-MAD were detectable, indicating that BPD-MAD is cleared from the systemic circulation approximately 3.6 times faster than BPD-MAC. Despite this differential plasma clearance, both regioisomers were present in tumor tissue at nearly equal proportions (A1:A2 ratio of 1:1.15) at the same 3-hour time point, confirming that tumor uptake is comparable while systemic exposure diverges significantly [1].

Biodistribution Pharmacokinetics Regioisomer

Photodynamic Potency Equivalence Confirmed: BPD-MAC Matches BPD-MAD in Both In Vitro and In Vivo Tumor Models

Despite the pharmacokinetic differences described above, the photodynamic potency of BPD-MAC is equivalent to that of BPD-MAD. In a standard in vitro cytotoxicity assay using M1 (rhabdomyosarcoma) tumor cells exposed to the individual regioisomers followed by light activation, the two regioisomers showed indistinguishable dose-response curves for cell killing [1]. In the same study, the in vivo photosensitizing efficacy was tested in the M1 tumor model in DBA/2 mice, with both regioisomers producing equivalent tumor ablation when PDT light treatment was administered at 3 hours post-injection [1]. This equivalence confirms that selecting BPD-MAC over BPD-MAD or the mixture does not compromise photodynamic activity, while providing the pharmacokinetic advantages documented above.

Photodynamic Therapy Cytotoxicity In Vivo Efficacy

Chemical Uniformity Advantage: Single Regioisomer Eliminates Batch-to-Batch Pharmacokinetic Variability Inherent in 1:1 Mixtures

Verteporfin (BPD-MA) is produced and regulated as a 1:1 mixture of BPD-MAC and BPD-MAD. However, the two regioisomers have distinct pharmacokinetic profiles—different Cmax values, different plasma half-lives, and different clearance rates—as confirmed by Swissmedic data showing that Cmax values measured at the end of infusion were higher for BPD-MAD than for BPD-MAC [1]. When BPD-MA is used as a research reagent, the effective pharmacokinetic profile is the composite of two molecules with divergent disposition kinetics, which introduces an inherent source of variability that cannot be controlled unless the individual isomer ratio is analytically verified for each batch. BPD-MAC, as an isolated single regioisomer, removes this source of variability, providing a chemically uniform entity with predictable pharmacokinetic behavior batch after batch [2]. This principle mirrors the rationale behind Lemuteporfin (QLT-0074), a single-regioisomer benzoporphyrin developed specifically to provide 'chemical uniformity and distinctive pharmacological features' compared to the verteporfin mixture .

Chemical Uniformity Regioisomer Reproducibility

Optimal Application Scenarios for Bpd-mac Based on Quantitative Differentiation Evidence


Sustained-Exposure Photodynamic Therapy Protocols Requiring Extended Plasma Half-Life

In PDT protocols where the interval between drug infusion and light activation may extend beyond 3 hours—such as in large tumor masses requiring prolonged drug distribution, or in intraoperative PDT with variable timing—BPD-MAC's longer plasma half-life (6–7 h vs. 4–6 h for BPD-MAD) provides a wider therapeutic window and reduces the probability of sub-therapeutic drug levels at the time of illumination [1]. The 3.6-fold higher plasma concentration at 3 hours ensures robust vascular photosensitization [2].

Quantitative Pharmacokinetic and Biodistribution Studies Requiring a Single Well-Defined Molecular Entity

For researchers conducting mass-balance, tissue distribution, or PK/PD modeling studies, BPD-MAC eliminates the confounding effect of differential clearance of two co-administered isomers. As demonstrated by Richter et al., the plasma A1:A2 ratio shifts dramatically from 1:1 at injection to 1:0.28 at 3 hours, meaning any pharmacokinetic measurement made using the mixture reflects an unresolved composite of two distinct profiles [2]. Using BPD-MAC alone yields unambiguous, single-species PK parameters suitable for publication in high-impact journals that require defined chemical entities.

YAP-TEAD Inhibition Assays Where Exposure Duration Dictates Biological Outcome

Verteporfin is widely used as a YAP-TEAD inhibitor in non-photoactivated conditions. Since YAP inhibition is time- and concentration-dependent, the longer systemic persistence of BPD-MAC may translate to more sustained target engagement compared to BPD-MAD or the mixture . While direct comparative YAP inhibition data for the individual regioisomers remains limited, the established pharmacokinetic advantage supports the preferential use of BPD-MAC in chronic YAP inhibition experiments where steady-state exposure is desired [1][2].

Formulation Development and Analytical Method Validation

In the development of liposomal, polymeric, or nanoparticle-based delivery systems for benzoporphyrin photosensitizers, BPD-MAC provides a chemically uniform active pharmaceutical ingredient (API) surrogate. The absence of a second regioisomer simplifies HPLC method development, impurity profiling, and stability-indicating assays, as there is no need to resolve and quantify two isomer peaks with different retention times and response factors [2]. This reduces analytical burden and accelerates formulation optimization cycles.

Quote Request

Request a Quote for Bpd-mac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.